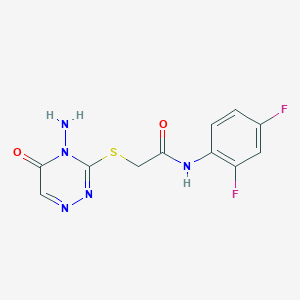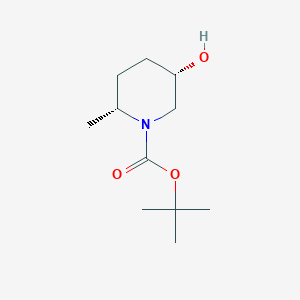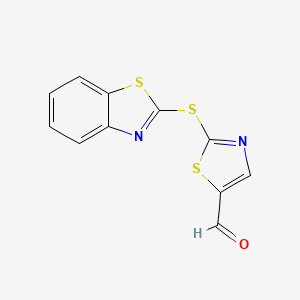![molecular formula C18H23N3O4S B2568491 2-{[1-(4-Methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2380057-78-1](/img/structure/B2568491.png)
2-{[1-(4-Methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-Methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group linked to a piperidine ring, which is further substituted with a methoxy and a methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available starting materials. This often involves the formation of a sulfonyl chloride intermediate, which is then reacted with a methoxy-substituted benzene derivative.
Coupling with Pyrimidine: The piperidine intermediate is then coupled with a pyrimidine derivative through a nucleophilic substitution reaction. This step may require the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Final Modifications: The final product is obtained after purification steps, which may include recrystallization or chromatography to ensure the desired compound’s purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid derivative, while reduction of the sulfonyl group could yield a sulfide derivative.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It could be used as a tool compound to study the biological pathways and mechanisms involving piperidine and pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy and sulfonyl groups could play a role in binding to the target, while the piperidine and pyrimidine rings could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(4-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine: Similar structure but lacks the methyl group on the benzene ring.
2-{[1-(4-Methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine: Similar structure but lacks the methoxy group on the benzene ring.
2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine: Similar structure but lacks both the methoxy and methyl groups on the benzene ring.
Uniqueness
The presence of both methoxy and methyl groups on the benzene ring in 2-{[1-(4-Methoxy-3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine makes it unique compared to its analogs. These groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-14-11-16(6-7-17(14)24-2)26(22,23)21-10-3-5-15(12-21)13-25-18-19-8-4-9-20-18/h4,6-9,11,15H,3,5,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKWUTXDNQHTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)COC3=NC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-BENZODIOXOL-5-YLMETHYL)-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE](/img/structure/B2568408.png)
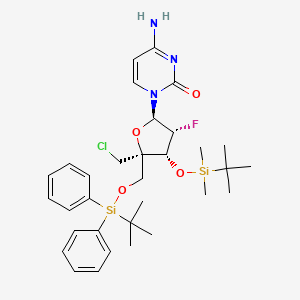
![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B2568410.png)
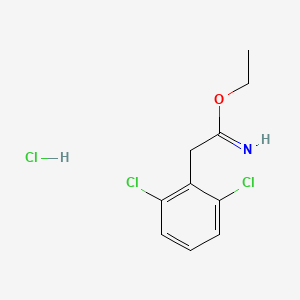
![N-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2568414.png)
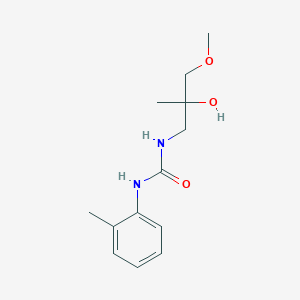
![(1'R,2R,3'S)-5-Hydroxy-3'-(3-hydroxyprop-1-en-2-yl)-3-oxospiro[1-benzofuran-2,2'-cyclopentane]-1'-carboxylic acid](/img/structure/B2568418.png)
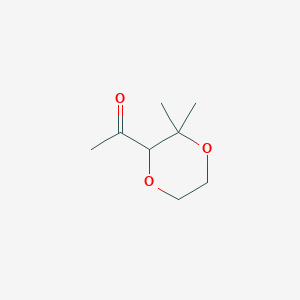
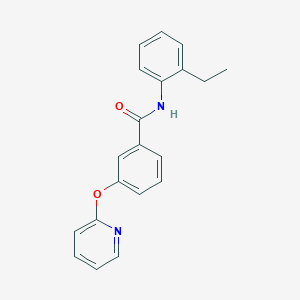
![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(phenyl)methanone](/img/structure/B2568422.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2568424.png)
